![molecular formula C39H68NaO8P B6595518 Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate CAS No. 322647-60-9](/img/structure/B6595518.png)
Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate
Overview
Description
This compound is a sodium salt of a glycerophospholipid with a sn-glycero-3-phosphate backbone. It features two esterified fatty acid chains:
- Position 1: Hexadecanoyl (16:0, saturated).
- Position 2: (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoyl (20:4ω6, arachidonic acid derivative). The head group is a hydrogen phosphate, and the sodium counterion confers solubility in aqueous environments. This phospholipid is structurally analogous to phosphatidic acids but differs in stereochemistry and substituent positions. Its molecular formula is C₃₉H₆₈NaO₈P, with a molecular weight of approximately 743.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate typically involves the esterification of glycerol-2-phosphate with hexadecanoic acid (palmitic acid) and icosa-5,8,11,14-tetraenoic acid (arachidonic acid). This is generally carried out in the presence of a catalyst under controlled temperature and pH conditions.
Steps:
Esterification of glycerol-2-phosphate with palmitic acid.
Subsequent esterification of the resulting monoester with arachidonic acid.
Neutralization of the product with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production typically follows the same synthetic principles but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and high yield. Reaction conditions are meticulously monitored to maintain optimal temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the unsaturated fatty acid chains.
Reduction: : It is less likely to be reduced due to the stability of the ester bonds.
Hydrolysis: : Under acidic or basic conditions, the ester bonds can be hydrolyzed, resulting in the formation of glycerol, fatty acids, and phosphoric acid.
Substitution: : Possible at the phosphate group, where other functional groups could potentially replace the phosphate.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), ozone (O₃).
Hydrolysis Conditions: : Strong acids (HCl) or bases (NaOH).
Catalysts for Esterification: : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).
Major Products
Oxidation: : Oxidized fatty acid chains with hydroxyl or ketone functional groups.
Hydrolysis: : Glycerol, hexadecanoic acid, icosa-5,8,11,14-tetraenoic acid, and phosphoric acid.
Scientific Research Applications
Drug Delivery Systems
Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate is increasingly utilized in drug delivery systems for the following reasons:
- Lipid Nanoparticles : Its amphiphilic properties make it suitable for formulating lipid nanoparticles that encapsulate therapeutic agents. This enhances the bioavailability and stability of drugs in vivo .
- Targeted Delivery : The compound can be modified to include targeting ligands that facilitate the selective delivery of drugs to specific cells or tissues .
Cellular Interactions
The compound plays a crucial role in influencing cellular processes:
- Membrane Fluidity : By integrating into lipid bilayers, it affects membrane fluidity and permeability. This property is essential for modulating cellular responses to stimuli .
- Signaling Pathways : this compound acts as a signaling molecule involved in various biochemical pathways related to inflammation and metabolism .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying lipid metabolism and cellular functions:
Mechanism of Action
The compound functions primarily by integrating into lipid bilayers of cell membranes, influencing their fluidity and structural integrity. It can participate in signal transduction pathways by acting as a substrate for phospholipases, which generate signaling molecules that modulate various cellular processes.
Molecular Targets and Pathways
Phospholipase Enzymes: : These enzymes hydrolyze the compound to produce bioactive lipids.
Membrane Proteins: : It interacts with proteins embedded in the lipid bilayer, affecting their function and the overall cellular response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium,[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] Hydrogen Phosphate (CAS: 169437-35-8)
- Fatty Acid Chains: Position 1: Hexadecanoyl (16:0). Position 2: (Z)-Octadec-9-enoyl (18:1ω9, oleic acid).
- Head Group : Hydrogen phosphate (sodium salt).
- Molecular Formula : C₃₇H₇₀NaO₈P.
- Molecular Weight : 696.91 g/mol.
- Key Differences: The 18:1ω9 chain introduces a monounsaturated fatty acid, reducing membrane fluidity compared to the polyunsaturated 20:4ω6 chain in the target compound. This impacts interactions with lipid-binding proteins .
Sodium,[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] Hydrogen Phosphate (CAS: 322647-59-6)
- Fatty Acid Chains: Position 1: Hexadecanoyl (16:0). Position 2: (9Z,12Z)-Octadeca-9,12-dienoyl (18:2ω6, linoleic acid).
- Head Group : Hydrogen phosphate (sodium salt).
- Molecular Formula : C₃₇H₆₈NaO₈P.
- Molecular Weight : 694.895 g/mol.
- Key Differences : The 18:2ω6 chain provides moderate unsaturation, enhancing membrane flexibility but lacking the pro-inflammatory signaling associated with arachidonic acid (20:4ω6) .
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-Hydroxyethyl Phosphate (CAS: 148439-06-9)
- Fatty Acid Chains: Position 1 and 2: Both hexadecanoyl (16:0).
- Head Group : 2-Hydroxyethyl phosphate (sodium salt).
- Molecular Formula : C₃₇H₇₂NaO₉P.
- Molecular Weight : 727.92 g/mol.
- Key Differences : Symmetric saturated chains (16:0/16:0) increase lipid bilayer rigidity. The 2-hydroxyethyl head group alters hydration and hydrogen-bonding capacity compared to the target compound’s hydrogen phosphate .
Sodium,2,3-dihydroxypropyl [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] Phosphate (CAS: 474943-27-6)
- Fatty Acid Chains: Position 1: Octadecanoyl (18:0, stearic acid). Position 2: (4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl (22:6ω3, docosahexaenoic acid, DHA).
- Head Group : Dihydroxypropyl phosphate (sodium salt).
- Molecular Formula : C₄₆H₇₈NaO₁₀P.
- Molecular Weight : 845.069 g/mol.
- Key Differences: The 22:6ω3 chain is highly unsaturated and associated with anti-inflammatory effects.
Structural and Functional Comparison Table
Biological Activity
Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate is a complex phospholipid with significant biological activity. Its unique structure, characterized by a glycerol backbone with hydroxyl and phosphate groups esterified with long-chain fatty acids, imparts amphiphilic properties that are crucial for various biological applications. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug delivery and cellular interactions.
Chemical Structure and Properties
- Molecular Formula : C42H74NaO10P
- Molecular Weight : Approximately 703.0 g/mol
- IUPAC Name : Sodium;[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] hydrogen phosphate
The compound exhibits amphiphilic characteristics due to the presence of both hydrophilic (phosphate) and hydrophobic (fatty acid) components. This property enables it to interact effectively with biological membranes.
Membrane Interaction
This compound can influence membrane fluidity and permeability. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and facilitating the transport of other molecules across cell membranes.
Signaling Pathways
The compound is involved in various signaling pathways through its hydrolysis products. Arachidonic acid released from the compound acts as a precursor for eicosanoids—signaling molecules that mediate inflammation and other physiological responses. This interaction can influence pathways such as cyclooxygenase and lipoxygenase pathways .
Case Studies and Research Findings
-
Drug Delivery Systems :
- Research indicates that this compound can be utilized in lipid nanoparticles for targeted drug delivery. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy.
-
Cellular Uptake Studies :
- A study demonstrated that the compound facilitates cellular uptake of therapeutic agents by enhancing endocytosis due to its membrane-interacting properties. This property is particularly useful in cancer therapy where targeted delivery is crucial.
- Comparative Analysis with Similar Compounds :
Applications
Application Area | Description |
---|---|
Drug Delivery | Enhances bioavailability of hydrophobic drugs through lipid nanoparticle formulation. |
Membrane Dynamics | Influences membrane fluidity and permeability; useful in studying membrane interactions. |
Signaling Molecule Precursor | Serves as a precursor for eicosanoids involved in inflammatory responses. |
Q & A
Basic Research Questions
Q. How can the structural identity and purity of this compound be confirmed experimentally?
To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy to analyze stereochemistry at the (2R)-configured carbon and the polyunsaturated acyl chains. Mass spectrometry (MS) is critical for verifying molecular weight and fragmentation patterns. For purity assessment, combine thin-layer chromatography (TLC) with solvent systems optimized for phospholipids (e.g., chloroform/methanol/water mixtures) and quantify impurities via high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) .
Q. What methodologies are recommended for synthesizing this compound in a laboratory setting?
Synthesis typically involves esterification and phosphorylation steps using reagents like dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to activate carboxylic acids for acylation. Key steps include:
- Protecting/deprotecting hydroxyl groups on the glycerol backbone.
- Coupling hexadecanoic acid and icosa-5,8,11,14-tetraenoic acid to the sn-1 and sn-2 positions, respectively.
- Phosphorylation at the sn-3 position using phosphorus oxychloride.
Purification via silica gel chromatography with gradient elution is essential to isolate the sodium salt form .
Q. How does the stereochemistry of the glycerol backbone influence membrane interactions?
The (2R) configuration ensures proper alignment of the acyl chains in lipid bilayers, affecting membrane fluidity and protein binding . Experimental validation can involve:
- Differential scanning calorimetry (DSC) to study phase transition behavior.
- Langmuir monolayer assays to measure surface pressure-area isotherms.
- Fluorescence anisotropy using probes like DPH to assess membrane order .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported structural data for similar phospholipids?
Discrepancies often arise from isomeric impurities or incomplete spectroscopic assignments . To address this:
- Perform 2D NMR experiments (e.g., COSY, HSQC) to unambiguously assign all protons and carbons.
- Cross-validate with synthetic standards of known configuration.
- Use high-resolution MS/MS to distinguish between isobaric species (e.g., sn-1 vs. sn-2 acyl chain positional isomers) .
Q. What strategies optimize the yield of phosphorylation reactions during synthesis?
Key variables include:
- Solvent selection : Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) minimizes side reactions.
- Catalyst stoichiometry : Use DMAP at 10–20 mol% to enhance reaction efficiency.
- Temperature control : Maintain reactions at 0–4°C during phosphorylation to prevent racemization.
Post-reaction, neutralize with sodium bicarbonate to stabilize the phosphate group .
Q. How can the compound’s interaction with membrane proteins be studied in complex systems?
Employ reconstituted lipid-protein systems :
- Incorporate the compound into liposomes or nanodiscs with target proteins (e.g., G protein-coupled receptors).
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Apply cryo-electron microscopy (cryo-EM) to visualize structural changes in lipid-protein assemblies .
Q. Methodological Considerations
Q. What analytical techniques are suitable for quantifying degradation products during stability studies?
- LC-MS/MS with multiple reaction monitoring (MRM) to track oxidation products (e.g., hydroperoxides from polyunsaturated acyl chains).
- 1H NMR to monitor hydrolytic cleavage of ester or phosphate bonds.
- Accelerated stability testing under varying pH (4–9) and temperature (25–60°C) conditions .
Q. How can researchers validate the biological activity of this compound in cellular models?
- Use radiolabeled analogs (e.g., ³H or ¹⁴C at the acyl chains) to trace cellular uptake and metabolism.
- Conduct knockdown/overexpression studies of enzymes involved in phospholipid signaling (e.g., phospholipase A₂).
- Measure downstream effects via calcium imaging or cAMP assays to link structural features to functional outcomes .
Q. Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in physicochemical properties?
- Implement quality-by-design (QbD) principles during synthesis, focusing on critical process parameters (CPPs) like reaction time and reagent purity.
- Characterize each batch using multivariate analysis (e.g., PCA of NMR or MS data).
- Establish acceptance criteria for key attributes (e.g., acyl chain composition ≥98%, phosphate content 95–105%) .
Q. What computational tools aid in predicting the compound’s behavior in biological systems?
Properties
IUPAC Name |
sodium;[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] hydrogen phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69O8P.Na/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)44)35-45-38(40)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2;/h11,13,17-18,20,22,26,28,37H,3-10,12,14-16,19,21,23-25,27,29-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b13-11-,18-17-,22-20-,28-26-;/t37-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIBHAOESMLHPV-YQVAFVGVSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68NaO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677118 | |
Record name | Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-60-9 | |
Record name | Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.